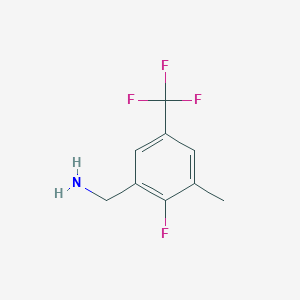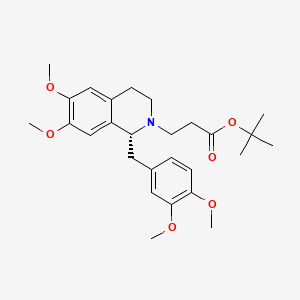
7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hydroxy group, a methoxy group, and dimethyl substitutions on a naphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol typically involves multiple steps, including bromination, hydrolysis, substitution, condensation, and aromatic amidation. For instance, starting from 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid, the compound can be synthesized through a series of reactions under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol include other brominated naphthalene derivatives and phenolic compounds with methoxy and dimethyl substitutions.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H17BrO3 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
7-bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C19H17BrO3/c1-10-8-16(22)17(11(2)19(10)23-3)18-14-9-13(20)6-4-12(14)5-7-15(18)21/h4-9,21-22H,1-3H3 |
Clave InChI |
UHEABSHELNXELC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=C(C=C3)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


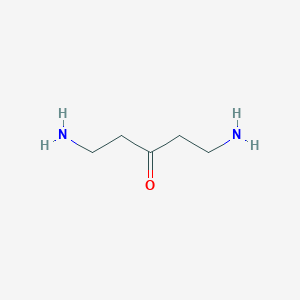
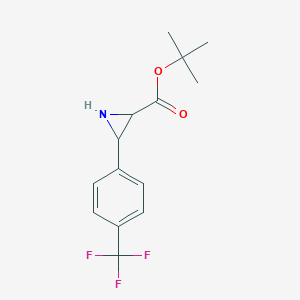
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
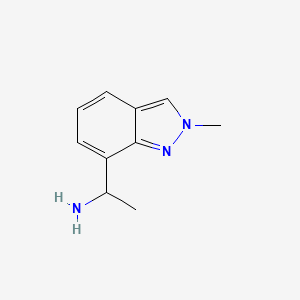
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
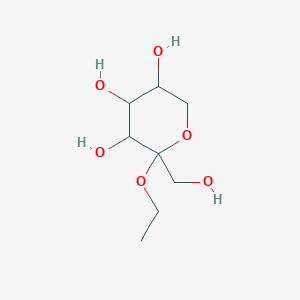
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
